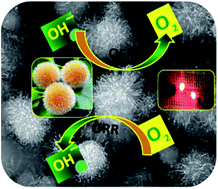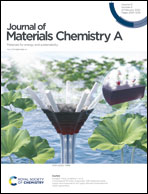Anthocephalus cadamba shaped FeNi encapsulated carbon nanostructures for metal–air batteries as a resilient bifunctional oxygen electrocatalyst†
Journal of Materials Chemistry A Pub Date: 2018-09-19 DOI: 10.1039/C8TA05822A
Abstract
Anthocephalus cadamba shaped carbon nanostructures comprising FeNi encapsulated in radially grown nitrogen-doped carbon nanotubes (NCNTs) are produced by controlled pyrolysis which exhibit advanced electrochemical oxygen evolution reaction (OER) performance with a low overpotential of ∼290 mV at 10 mA cm−2, small Tafel slope (37 mV dec−1) and endurance in an accelerated stability test. In addition to better surface electron transfer kinetics, the radial growth of NCNTs offers plenty of electrochemically active sites (high roughness factor ∼340) in tiny spaces, better accessibility to reactant species and appropriate gas outlets to prevent bubble accumulation during OER. Besides OER, the preferential 4e− pathways for the oxygen reduction reaction (ORR) and excellent overall oxygen electrochemistry ΔE (Ej(OER)=10 − E1/2(ORR) = 0.71 V) suggest excellent bifunctionality and advocate the practical importance of Anthocephalus cadamba shaped carbon nanostructures as a possible unitary oxygen electrocatalyst for metal–air battery systems.

Recommended Literature
- [1] Boosting oxygen electrocatalytic reactions with Mn3O4/self-growth N-doped carbon nanotubes induced by transition metal cobalt†
- [2] Carbon nanostructures as a scaffold for human embryonic stem cell differentiation toward photoreceptor precursors†
- [3] Back matter
- [4] Boosting the hydrogen evolution reaction activity of Ru in alkaline and neutral media by accelerating water dissociation†
- [5] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†
- [6] Challenges for the future of tandem photovoltaics on the path to terawatt levels: a technology review
- [7] Ca2+ metal ion adducts with cytosine, cytidine and cytidine 5′-monophosphate: a comprehensive study of calcium reactivity towards building units of nucleic acids†‡
- [8] Book reviews
- [9] Changing relations between proteins and osmolytes: a choice of nature
- [10] C6 picoloyl protection: a remote stereodirecting group for 2-deoxy-β-glycoside formation†










